2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-16-12(10-7-5-4-6-9(10)2)14-15-13(16)19-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJOXKPOSMNFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can react with the sulfanyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. The compound has been synthesized and tested against various bacterial strains, showing promising results.
Case Studies
-
Synthesis and Antimicrobial Activity :
- A study reported the synthesis of several triazole derivatives, including 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. These compounds were screened for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Mechanism of Action :
- The mechanism underlying the antimicrobial activity of triazole compounds often involves interference with nucleic acid synthesis or cell wall integrity. The presence of the sulfanyl group in this compound may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains .
Therapeutic Applications
The unique structure of this compound suggests potential therapeutic applications beyond antimicrobial use.
Case Studies
-
Antifungal Activity :
- Triazole compounds are widely recognized for their antifungal properties. Research indicates that similar compounds can inhibit the growth of fungi by disrupting ergosterol biosynthesis in fungal cell membranes. This property may extend to this compound, warranting further investigation into its antifungal capabilities .
- Anti-inflammatory Effects :
General Synthetic Route
-
Formation of Triazole Ring :
- The initial step involves the reaction of appropriate hydrazones with isothiocyanates to form the triazole ring.
-
Introduction of Sulfanyl Group :
- Subsequent reactions introduce the sulfanyl moiety through nucleophilic substitution reactions.
-
Acetic Acid Derivation :
- Finally, acetic acid is introduced via acylation reactions to yield the final product.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Features :
- Triazole Core : The 1,2,4-triazole ring is common among analogs, but substituents vary significantly, influencing physicochemical and biological properties.
- Position 4 : The ethyl group in the target compound contrasts with allyl (e.g., 7a, 7b in ), cyclohexyl (e.g., 5c in ), or methoxyphenyl groups (e.g., ), which alter steric bulk and lipophilicity.
- Position 5: The 2-methylphenyl group differs from pyridinyl (e.g., 6a–c in ), quinolinyl (), or benzodioxolyl () substituents, impacting π-π interactions and electronic properties.
- Sulfanylacetic Acid Group : This polar moiety enhances water solubility compared to acetamide derivatives (e.g., VUAA-1 in ) or ester analogs (e.g., ).
Physicochemical Properties
*Estimated from analogous compounds in .
Key Observations :
- Melting Points : Bulky substituents (e.g., diphenyl in 5a ) increase melting points due to enhanced crystal packing, while polar groups (e.g., pyridinyl in 7a ) reduce melting points.
- Solubility : Sulfanylacetic acid derivatives generally exhibit higher aqueous solubility than acetamides or esters. For instance, 7a is recrystallized from DMF:EtOH , whereas the target compound’s solubility is likely comparable to other acetic acid derivatives.
Electronic and Computational Insights
- HOMO-LUMO Gaps: Quinoline-substituted triazoles () exhibit lower HOMO-LUMO gaps (~4.5 eV), enhancing reactivity, compared to simpler aryl derivatives.
- NBO Analysis : Electron-donating groups (e.g., methoxy in ) stabilize charge distribution, whereas 2-methylphenyl in the target compound may induce steric hindrance without significant electronic effects.
Biological Activity
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 741731-80-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂S. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group further enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, derivatives similar to this compound exhibited significant activity against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116), with IC50 values indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| This compound | HCT-116 | <15 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the disk diffusion method revealed that this compound inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function .
Case Studies
- Cytotoxicity Studies : A study evaluated various triazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced biological activity, with compounds similar to this compound showing enhanced potency .
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of thiazole and triazole derivatives against bacterial strains. The results confirmed that compounds with similar structural features possessed notable antibacterial properties .
Q & A
Q. What are the optimal synthetic routes for 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and how can reaction conditions be monitored?
- Methodological Answer : The synthesis typically involves condensation of substituted triazole-thiol intermediates with haloacetic acid derivatives. Key steps include refluxing in ethanol with hydrazine hydrate (for intermediate formation) and monitoring via TLC using chloroform:methanol (7:3) to confirm reaction progress . Optimizing substituent ratios (e.g., ethyl and 2-methylphenyl groups) ensures regioselectivity, as seen in analogous triazole syntheses . Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups like sulfanyl (C-S stretch ~600–700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., ethyl group triplet at δ ~1.2 ppm, aromatic protons from 2-methylphenyl at δ ~7.0–7.5 ppm) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated in structurally related triazole derivatives .
Q. How can researchers validate the purity of this compound and its intermediates?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Compare retention times with standards. Elemental analysis (C, H, N, S) within ±0.4% of theoretical values confirms stoichiometric integrity . Melting point consistency (±2°C) across batches also indicates purity .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) predict molecular electrostatic potential (MEP) surfaces, highlighting nucleophilic/electrophilic sites. For example, the sulfanyl-acetic acid moiety shows high electron density, favoring nucleophilic substitution reactions . Transition state analysis can model reaction pathways, as seen in ICReDD’s quantum chemical reaction path searches .
Q. How should researchers analyze conflicting biological activity data from structural analogs with varying substituents?
- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing 2-methylphenyl with pyridinyl or cycloheptyl ). Use in vitro assays (e.g., enzyme inhibition) to correlate activity with substituent electronic/hydrophobic properties. Statistical tools like multivariate regression can disentangle confounding factors (e.g., steric effects vs. electronic contributions) .
Q. What strategies are effective for resolving contradictions in crystallographic vs. spectroscopic data for triazole-based compounds?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray vs. NMR : Discrepancies in conformation may arise from solution vs. solid-state dynamics. Molecular dynamics (MD) simulations can reconcile these differences .
- Theoretical vs. Experimental IR : Assign vibrational modes via DFT-calculated spectra, adjusting for solvent effects in experimental data .
Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What advanced separation technologies are suitable for isolating enantiomers or regioisomers of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while UHPLC with sub-2µm particles (e.g., Purospher® STAR columns) separates regioisomers . Simulated moving bed (SMB) chromatography scales up enantiopure production .
Methodological Notes for Data Contradictions
- Synthetic Yield Discrepancies : Re-evaluate catalyst loading (e.g., triethylamine for deprotonation) and solvent polarity effects, as minor changes can drastically alter yields in triazole syntheses .
- Biological Activity Variability : Control for batch-to-batch purity differences and validate assay conditions (e.g., buffer ionic strength, serum protein interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
